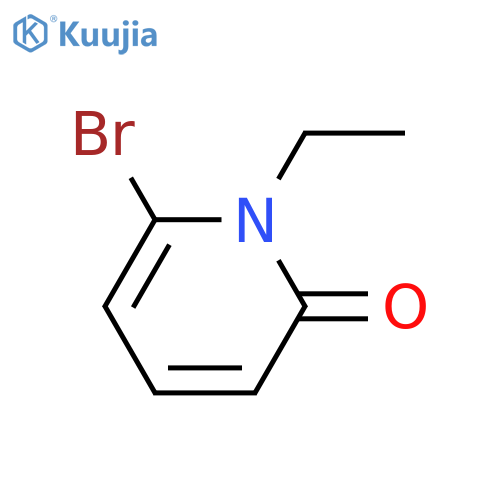Cas no 173442-46-1 (2(1H)-Pyridinone, 6-bromo-1-ethyl-)

173442-46-1 structure
商品名:2(1H)-Pyridinone, 6-bromo-1-ethyl-
CAS番号:173442-46-1
MF:C7H8BrNO
メガワット:202.04852104187
MDL:MFCD31915972
CID:1358007
PubChem ID:24978008
2(1H)-Pyridinone, 6-bromo-1-ethyl- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyridinone, 6-bromo-1-ethyl-
- 6-bromo-1-ethylpyridin-2(1H)-one
- A1-18396
- 173442-46-1
- 6-bromo-1-ethylpyridin-2-one
- SCHEMBL8223402
- 6-Bromo-1-ethyl-1,2-dihydropyridin-2-one
- 6-bromo-1-ethyl-2(1H)-pyridinone
-
- MDL: MFCD31915972
- インチ: InChI=1S/C7H8BrNO/c1-2-9-6(8)4-3-5-7(9)10/h3-5H,2H2,1H3
- InChIKey: RWTWFFLQIXRAOF-UHFFFAOYSA-N
- ほほえんだ: CCN1C(=O)C=CC=C1Br
計算された属性
- せいみつぶんしりょう: 200.97894
- どういたいしつりょう: 200.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- PSA: 20.31
2(1H)-Pyridinone, 6-bromo-1-ethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 196708-5g |
6-Bromo-1-ethyl-1,2-dihydropyridin-2-one, 95% |
173442-46-1 | 95% | 5g |
$1816.00 | 2023-09-07 |
2(1H)-Pyridinone, 6-bromo-1-ethyl- 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
173442-46-1 (2(1H)-Pyridinone, 6-bromo-1-ethyl-) 関連製品
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2279938-29-1(Alkyne-SS-COOH)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
